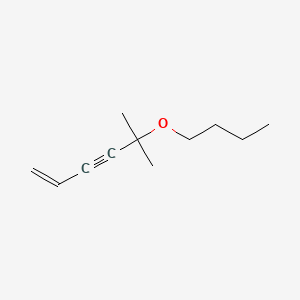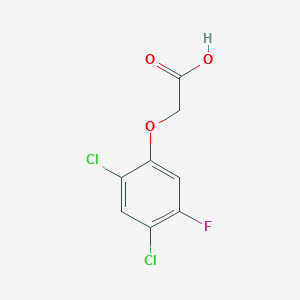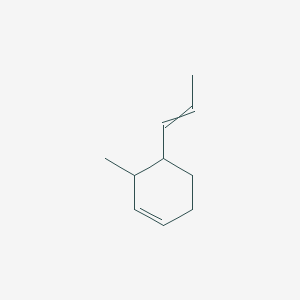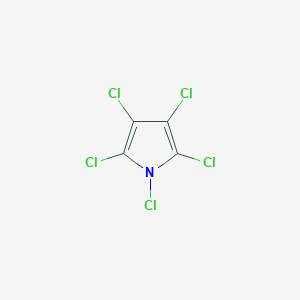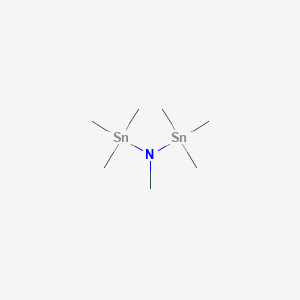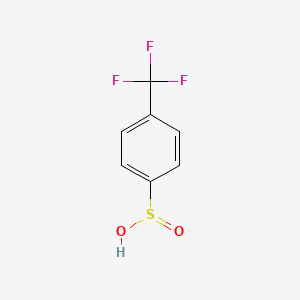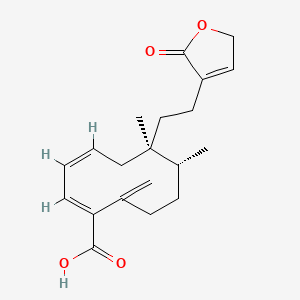
15-Deoxypulic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Deoxypulic acid is a diterpenoid compound derived from the herbs of Pulicaria salviifolia . It has a molecular formula of C20H26O4 and a molecular weight of 330.4 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Vorbereitungsmethoden
15-Deoxypulic acid can be synthesized from the aerial parts of Pulicaria glutinosa . The synthetic route involves the extraction of the diterpene strictic acid, followed by its conversion to pulic acid and then to this compound . The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone
Analyse Chemischer Reaktionen
15-Deoxypulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
15-Deoxypulic acid has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology, it has been studied for its cytotoxic activity against various cancer cell lines . In medicine, it is being investigated for its potential anti-inflammatory and antioxidant properties . Additionally, this compound has applications in the pharmaceutical industry as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 15-Deoxypulic acid involves its interaction with various molecular targets and pathways. It is known to modulate the redox state of cells by increasing the levels of reactive oxygen species and decreasing endogenous glutathione levels . This modulation can lead to the regulation of cell proliferation and apoptosis. The compound’s electrophilic nature allows it to covalently bind to molecules such as glutathione, further influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
15-Deoxypulic acid is similar to other diterpenoids such as strictic acid and pulic acid . it is unique in its specific biological activities and chemical properties. For instance, while strictic acid and pulic acid also exhibit cytotoxic activities, this compound has shown distinct anti-inflammatory and antioxidant properties . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1E,3Z,6R,7R)-6,7-dimethyl-10-methylidene-6-[2-(5-oxo-2H-furan-4-yl)ethyl]cyclodeca-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-14-7-8-15(2)20(3,11-5-4-6-17(14)18(21)22)12-9-16-10-13-24-19(16)23/h4-6,10,15H,1,7-9,11-13H2,2-3H3,(H,21,22)/b5-4-,17-6+/t15-,20+/m1/s1 |
InChI-Schlüssel |
ONFWNHLCKGVKGW-YXELQZNGSA-N |
Isomerische SMILES |
C[C@@H]1CCC(=C)/C(=C\C=C/C[C@@]1(C)CCC2=CCOC2=O)/C(=O)O |
Kanonische SMILES |
CC1CCC(=C)C(=CC=CCC1(C)CCC2=CCOC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


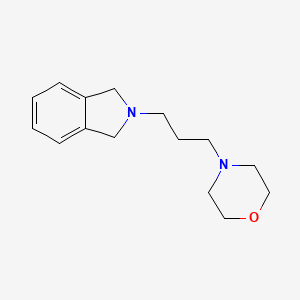
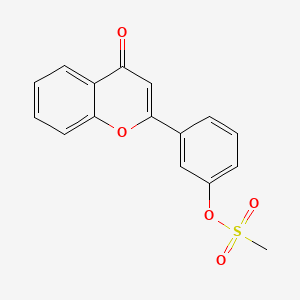
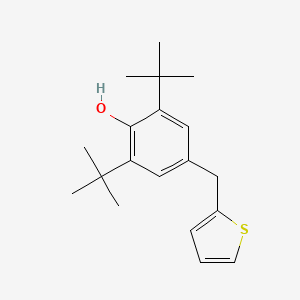
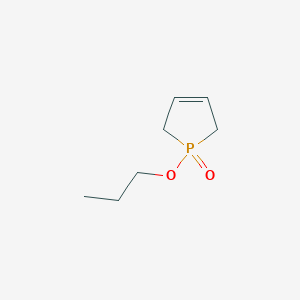
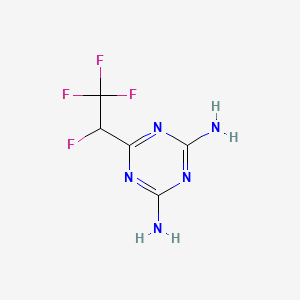
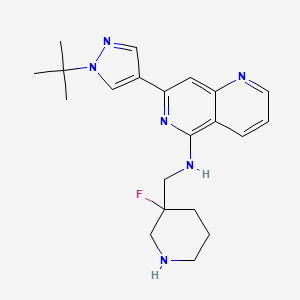
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
